molecular formula C19H20N2OS2 B12111522 3-(2,4-Dimethyl-phenyl)-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one

3-(2,4-Dimethyl-phenyl)-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one

Cat. No.: B12111522
M. Wt: 356.5 g/mol
InChI Key: HXFPDMDHZQIOLP-UHFFFAOYSA-N
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Description

4-(2,4-dimethylphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7500(2),]tetradeca-1(9),2(7)-dien-3-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

The synthesis of 4-(2,4-dimethylphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.0(2),]tetradeca-1(9),2(7)-dien-3-one involves multiple steps, typically starting with the preparation of the core tricyclic structure. Common synthetic routes include cyclization reactions, where the appropriate precursors are subjected to specific reaction conditions to form the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as catalytic processes and continuous flow reactors .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. .

Scientific Research Applications

4-(2,4-dimethylphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.0(2),]tetradeca-1(9),2(7)-dien-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.0(2),]tetradeca-1(9),2(7)-dien-3-one involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms play a crucial role in binding to these targets, leading to the modulation of specific pathways. This compound can inhibit or activate certain enzymes, affecting various biochemical processes.

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C19H20N2OS2

Molecular Weight

356.5 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C19H20N2OS2/c1-11-8-9-14(12(2)10-11)21-18(22)16-13-6-4-3-5-7-15(13)24-17(16)20-19(21)23/h8-10H,3-7H2,1-2H3,(H,20,23)

InChI Key

HXFPDMDHZQIOLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCCC4)C

Origin of Product

United States

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